Cas no 1153292-08-0 (N-(3-chloro-4-fluorophenyl)thian-4-amine)
N-(3-chloro-4-fluorophenyl)thian-4-amine Chemical and Physical Properties
Names and Identifiers
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- 2H-Thiopyran-4-amine, N-(3-chloro-4-fluorophenyl)tetrahydro-
- N-(3-chloro-4-fluorophenyl)thian-4-amine
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- Inchi: 1S/C11H13ClFNS/c12-10-7-9(1-2-11(10)13)14-8-3-5-15-6-4-8/h1-2,7-8,14H,3-6H2
- InChI Key: ALHBXPKTKRBDGG-UHFFFAOYSA-N
- SMILES: C1SCCC(NC2=CC=C(F)C(Cl)=C2)C1
N-(3-chloro-4-fluorophenyl)thian-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-166222-50mg |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 50mg |
$407.0 | 2023-09-21 | ||
| Enamine | EN300-166222-100mg |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 100mg |
$427.0 | 2023-09-21 | ||
| Enamine | EN300-166222-250mg |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 250mg |
$447.0 | 2023-09-21 | ||
| Enamine | EN300-166222-500mg |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 500mg |
$465.0 | 2023-09-21 | ||
| Enamine | EN300-166222-1000mg |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 1000mg |
$485.0 | 2023-09-21 | ||
| Enamine | EN300-166222-2500mg |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 2500mg |
$949.0 | 2023-09-21 | ||
| Enamine | EN300-166222-5000mg |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 5000mg |
$1406.0 | 2023-09-21 | ||
| Enamine | EN300-166222-10000mg |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 10000mg |
$2085.0 | 2023-09-21 | ||
| Enamine | EN300-166222-0.05g |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 0.05g |
$612.0 | 2023-02-17 | ||
| Enamine | EN300-166222-0.1g |
N-(3-chloro-4-fluorophenyl)thian-4-amine |
1153292-08-0 | 0.1g |
$640.0 | 2023-02-17 |
N-(3-chloro-4-fluorophenyl)thian-4-amine Suppliers
N-(3-chloro-4-fluorophenyl)thian-4-amine Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on N-(3-chloro-4-fluorophenyl)thian-4-amine
N-(3-Chloro-4-Fluorophenyl)Thian-4-Amine: A Comprehensive Overview
N-(3-Chloro-4-Fluorophenyl)Thian-4-Amine, also known by its CAS number 1153292-08-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique chemical structure and potential applications in drug discovery and development. The molecule consists of a thiane ring, which is a saturated analog of thiophene, substituted with a chloro and fluoro group on the phenyl ring, and an amine group at the 4-position of the thiane ring.
Recent studies have highlighted the importance of N-(3-Chloro-4-Fluorophenyl)Thian-4-Amine in various biological systems. For instance, research has shown that this compound exhibits promising activity in modulating certain enzyme pathways, making it a potential candidate for therapeutic interventions. The presence of the thiane ring introduces unique electronic properties that enhance its interaction with biological targets, thereby increasing its bioavailability and efficacy.
The synthesis of N-(3-Chloro-4-Fluorophenyl)Thian-4-Amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiane ring through a cyclization reaction, followed by substitution reactions to introduce the chloro and fluoro groups on the phenyl ring. The final step involves the introduction of the amine group at the 4-position of the thiane ring, which is crucial for its biological activity.
In terms of physical properties, N-(3-Chloro-4-Fluorophenyl)Thian-4-Amine is a crystalline solid with a melting point of approximately 150°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and ethyl acetate. These properties make it suitable for use in various pharmaceutical formulations and analytical techniques.
One of the most exciting developments involving N-(3-Chloro-4-Fluorophenyl)Thian-4-Amine is its role in targeted drug delivery systems. Researchers have explored its ability to act as a carrier molecule for delivering therapeutic agents to specific tissues or cells. This application leverages the compound's unique ability to cross biological membranes and deliver payloads effectively.
Moreover, N-(3-Chloro-4-Fluorophenyl)Thian-amine has shown potential in combating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have demonstrated that this compound can inhibit key enzymes associated with these conditions, thereby reducing their progression. Its ability to cross the blood-brain barrier makes it particularly promising for central nervous system-related therapies.
In addition to its pharmacological applications, N-(3-Chloro-fluorophenyl)thian-amine has also found use in materials science. Its unique electronic properties make it a candidate for applications in organic electronics, such as in the development of new types of semiconductors or conductive polymers.
The environmental impact of N-(3-Chloro-fluorophenyl)thian-amine has also been a topic of recent research. Studies have shown that this compound undergoes biodegradation under certain conditions, reducing its persistence in the environment. However, further research is needed to fully understand its environmental fate and potential risks.
In conclusion, N-(3-Chloro-fluorophenyl)thian-amine (CAS No: 1153292-08-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in both academic research and industrial development.
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